molecular formula C5H14Cl2N2O B169416 Piperazin-2-ylmethanol dihydrochloride CAS No. 122323-87-9

Piperazin-2-ylmethanol dihydrochloride

Cat. No.: B169416
CAS No.: 122323-87-9
M. Wt: 189.08 g/mol
InChI Key: ZGSXUBVXZCCDHZ-UHFFFAOYSA-N
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Description

Piperazin-2-ylmethanol dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O. It is a derivative of piperazine, a nitrogen-containing heterocycle that is widely used in medicinal chemistry.

Mechanism of Action

Target of Action

Piperazin-2-ylmethanol dihydrochloride is a derivative of piperazine . Piperazine and its derivatives are known to target the GABA receptors in the nervous system . These receptors play a crucial role in transmitting inhibitory signals across the synapses, thus regulating the excitability of neurons .

Mode of Action

This compound, like other piperazine derivatives, acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This mode of action is particularly effective in anthelmintic applications, where the paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

Given its action on gaba receptors, it is likely to influence theGABAergic pathways . The activation of these receptors typically results in the opening of ion channels that allow the flow of chloride ions into the neuron, leading to hyperpolarization and decreased neuronal excitability .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The primary result of this compound’s action is the paralysis of parasites . By binding to GABA receptors and causing hyperpolarization, it induces flaccid paralysis, which disrupts the parasite’s ability to maintain its position in the host . This allows the host’s natural expulsion mechanisms to remove the parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazin-2-ylmethanol dihydrochloride typically involves the reaction of piperazine with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Aqueous or organic solvents such as ethanol.

    Catalysts: Acidic catalysts like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Piperazin-2-ylmethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions at the nitrogen or hydroxyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Aqueous or organic solvents depending on the reaction type.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Piperazin-2-ylmethanol dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used in medicinal chemistry.

    Piperazine derivatives: Such as piperazine-1-carboxamide and piperazine-2-carboxylic acid.

Uniqueness

Piperazin-2-ylmethanol dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for additional chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

piperazin-2-ylmethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSXUBVXZCCDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558481
Record name (Piperazin-2-yl)methanol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122323-87-9
Record name (Piperazin-2-yl)methanol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (piperazin-2-yl)methanol dihydrochloride
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